Ethyl 3-(trifluoromethoxy)benzoate
Overview
Description
Ethyl 3-(trifluoromethoxy)benzoate is an organic compound that features a trifluoromethoxy group attached to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which can influence the compound’s reactivity, stability, and biological activity.
Biochemical Analysis
Biochemical Properties
It is known that esters, the class of compounds to which it belongs, can participate in various biochemical reactions
Molecular Mechanism
It is known that esters can undergo reactions at the benzylic position, which involves a carbon atom next to a benzene ring . These reactions can include free radical bromination and nucleophilic substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(trifluoromethoxy)benzoate typically involves the introduction of the trifluoromethoxy group into the aromatic ring. One common method is the trifluoromethoxylation of an appropriate precursor, such as 3-bromobenzoic acid, followed by esterification. The trifluoromethoxylation can be achieved using reagents like trifluoromethyl trifluoromethanesulfonate (TFMS) under photoredox-catalyzed or copper-mediated conditions . The esterification step involves reacting the trifluoromethoxylated benzoic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The aromatic ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted trifluoromethoxybenzoates.
Reduction: Formation of 3-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 3-(trifluoromethoxy)benzoquinone.
Scientific Research Applications
Ethyl 3-(trifluoromethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development due to the unique properties imparted by the trifluoromethoxy group.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethoxy)benzoate in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-(trifluoromethoxy)benzoate can be compared with other trifluoromethoxy-substituted compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
3-(trifluoromethoxy)benzoic acid: The carboxylic acid form of the compound.
Ethyl 4-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
ethyl 3-(trifluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)7-4-3-5-8(6-7)16-10(11,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDRBQIYYNXADN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591479 | |
Record name | Ethyl 3-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677713-01-8 | |
Record name | Ethyl 3-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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